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Abstract
ML365 has emerged as a critical pharmacological tool in neuroscience research, offering high

potency and selectivity as an inhibitor of specific two-pore domain potassium (K2P) channels.

This document provides a comprehensive overview of the function, mechanism of action, and

experimental applications of ML365. Primarily recognized as a selective inhibitor of the

KCNK3/TASK-1 channel, ML365 also demonstrates inhibitory activity against the TWIK2

channel. These interactions have significant implications for regulating neuronal excitability and

inflammatory responses within the central nervous system. This guide consolidates quantitative

data, outlines detailed experimental protocols, and provides visual representations of key

signaling pathways and experimental workflows to facilitate its application in neuroscience and

drug development.

Core Function and Mechanism of Action in
Neuroscience
ML365 is a small molecule inhibitor celebrated for its potent and selective action against the

KCNK3/TASK-1 potassium channel, a member of the two-pore domain potassium channel

family.[1][2][3][4] These channels are crucial in setting the resting membrane potential of

neurons and modulating their excitability.[1][2][3] By inhibiting TASK-1, ML365 can depolarize
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neurons, thereby influencing a variety of physiological processes including chemosensation,

hormone secretion, and overall neuronal function.[2][3]

Beyond its effects on TASK-1, ML365 has been identified as an inhibitor of the TWIK2

potassium channel.[5][6][7][8][9] This channel is implicated in mediating potassium efflux, a

critical step in ATP-induced NLRP3 inflammasome activation in immune cells of the nervous

system, such as microglia.[6][7][8] Consequently, ML365 exhibits anti-inflammatory properties

by attenuating neuroinflammatory responses.[10]

Furthermore, research has elucidated that ML365 exerts its anti-inflammatory effects by

modulating the NF-κB signaling pathway.[10] It has been shown to suppress the release of pro-

inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10] This dual functionality of

modulating neuronal excitability and neuroinflammation makes ML365 a valuable tool for

investigating a range of neurological disorders.

Quantitative Data
The following tables summarize the key quantitative parameters of ML365 activity based on

published findings.

Table 1: Inhibitory Potency of ML365

Target Channel Assay Type IC50 Value Reference

KCNK3/TASK-1
Thallium Influx

Fluorescent Assay
4 nM [2][3][4]

KCNK3/TASK-1

Automated

Electrophysiology

Assay

16 nM [2][3]

KCNK3/TASK-1
Whole Cell

Electrophysiology
12 ± 1 nM [3]

TWIK2
Whole-cell Voltage-

clamp Recording
4.07 ± 1.5 µM [6][7][8]

Table 2: Selectivity of ML365
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Channel
Concentration of
ML365

Inhibition Reference

TASK-3 -
>60-fold less potent

than on TASK-1
[2][3]

Kir2.1 30 µM Little to no inhibition [2][3]

KCNQ2 30 µM Little to no inhibition [2][3]

hERG 30 µM Little to no inhibition [2][3]

TWIK1 -
No significant

inhibition
[6][7][8]

THIK1 -
No significant

inhibition
[6][7][8]

Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway of ML365
ML365 has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by

regulating the NF-κB signaling pathway.[10] The diagram below illustrates the proposed

mechanism.
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Caption: Proposed mechanism of ML365 anti-inflammatory action via inhibition of the NF-κB

pathway.

Experimental Workflow for Characterizing ML365
The following diagram outlines a typical experimental workflow for characterizing the inhibitory

effects of ML365 on a target ion channel.
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Caption: General experimental workflow for the characterization of ML365's inhibitory activity.

Experimental Protocols
The following are generalized protocols for key experiments involving ML365. Researchers

should optimize these protocols for their specific cell types and experimental conditions.

Whole-Cell Patch-Clamp Electrophysiology on Cultured
Neurons
Objective: To measure the effect of ML365 on potassium currents in cultured neurons.

Materials:

Cultured neurons (e.g., primary hippocampal or cortical neurons)

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH

7.4 with NaOH)
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Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 0.5 EGTA, 2 ATP-Mg, 0.3 GTP-Na

(pH 7.2 with KOH)

ML365 stock solution (e.g., 10 mM in DMSO)

Patch-clamp rig with amplifier and data acquisition system

Borosilicate glass capillaries for pipette fabrication

Methodology:

Prepare fresh external and internal solutions and filter-sterilize.

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled

with internal solution.

Plate cultured neurons in a recording chamber on the microscope stage and perfuse with

external solution.

Establish a whole-cell patch-clamp configuration on a healthy neuron.

Record baseline potassium currents using an appropriate voltage protocol (e.g., voltage

ramps or steps).

Prepare working concentrations of ML365 by diluting the stock solution in the external

solution.

Perfuse the neuron with the ML365-containing external solution, starting with the lowest

concentration.

Record potassium currents in the presence of ML365 until a steady-state effect is observed.

Wash out the drug with the external solution to check for reversibility.

Repeat steps 7-9 for a range of ML365 concentrations to generate a dose-response curve.

Analyze the data to determine the IC50 of ML365 for the target current.
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Thallium Influx Fluorescent Assay
Objective: To measure the inhibitory effect of ML365 on TASK-1 channel activity using a high-

throughput fluorescent-based assay.

Materials:

HEK293 cells stably expressing KCNK3/TASK-1

FluxOR™ Thallium Detection Kit (or equivalent)

Assay buffer (e.g., HBSS)

Stimulus buffer (containing thallium sulfate and a potassium salt)

ML365 stock solution (e.g., 10 mM in DMSO)

96- or 384-well microplates

Fluorescence plate reader

Methodology:

Plate the TASK-1 expressing HEK293 cells in microplates and grow to confluence.

Load the cells with the thallium-sensitive fluorescent dye according to the kit manufacturer's

instructions.

Prepare a dilution series of ML365 in the assay buffer.

Add the ML365 dilutions to the wells and incubate for the desired time.

Measure the baseline fluorescence using the plate reader.

Add the stimulus buffer to all wells to initiate thallium influx through the open TASK-1

channels.

Immediately begin kinetic fluorescence readings to measure the change in fluorescence over

time, which corresponds to the rate of thallium influx.
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Calculate the rate of thallium influx for each ML365 concentration.

Normalize the data to the control (vehicle-treated) wells and plot the results to determine the

IC50 of ML365.

In Vitro Neuroinflammation Assay
Objective: To assess the anti-inflammatory effects of ML365 on microglia.

Materials:

Primary microglia or a microglial cell line (e.g., BV-2)

Cell culture medium (e.g., DMEM with 10% FBS)

Lipopolysaccharide (LPS)

ML365 stock solution (e.g., 10 mM in DMSO)

ELISA kits for TNF-α, IL-6, and IL-1β

Reagents for qPCR (RNA extraction kit, reverse transcriptase, qPCR master mix)

Methodology:

Plate microglia in multi-well plates and allow them to adhere.

Pre-treat the cells with various concentrations of ML365 for 1-2 hours.

Stimulate the microglia with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

Include a vehicle-treated, non-stimulated control group.

Incubate for a specified time (e.g., 6 hours for RNA analysis, 24 hours for cytokine protein

analysis).

For cytokine protein analysis: Collect the cell culture supernatant and perform ELISAs for

TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
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For gene expression analysis: Lyse the cells and extract total RNA. Synthesize cDNA and

perform qPCR to measure the relative expression of Tnf, Il6, and Il1b genes, using a

housekeeping gene for normalization.

Analyze the data to determine the effect of ML365 on pro-inflammatory cytokine production

and gene expression.

Conclusion
ML365 is a powerful and selective pharmacological agent with significant utility in neuroscience

research. Its ability to inhibit KCNK3/TASK-1 and TWIK2 channels allows for the precise

modulation of neuronal excitability and neuroinflammatory processes. The data and protocols

presented in this guide are intended to provide researchers with a comprehensive resource to

effectively utilize ML365 in their investigations into the complex functions of the nervous system

and the development of novel therapeutics for neurological disorders.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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